4-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a bicyclic core with substituents influencing physicochemical and biological properties. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest applications in enzyme inhibition (e.g., thymidine phosphorylase) or antitumor activity . Its molecular weight and logP (estimated via analogs) likely fall within ranges similar to structurally related compounds (e.g., ~395–635 g/mol, logP ~3.0–3.5) .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-10-5-4-6-16(11(10)2)24-19(26)17-12(3)23-20(27)25-18(17)14-8-7-13(21)9-15(14)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAFQTRSVZOHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No: 361182-45-8) is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H19Cl2N3O2 |
| Molecular Weight | 404.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 361182-45-8 |
Structural Characteristics
The compound features a tetrahydropyrimidine core with two aromatic substituents. The presence of chlorine atoms on the phenyl ring may influence its biological interactions and pharmacokinetics.
Antitumor Activity
Research indicates that compounds structurally similar to tetrahydropyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation in various lines such as Mia PaCa-2 and PANC-1. The SAR studies suggest that modifications to the phenyl groups can enhance potency against specific tumor types .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Enzymatic Activity : Some tetrahydropyrimidines have been reported to act as inhibitors of key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which could contribute to its cytotoxic effects against tumor cells .
Case Studies
- In Vitro Studies : A study conducted by Shen et al. demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor activity .
- Animal Models : In vivo studies using murine models showed that administration of tetrahydropyrimidine derivatives resulted in significant tumor reduction compared to controls, suggesting potential for therapeutic use .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the substituents on the pyrimidine ring significantly impact biological activity:
| Substituent Modification | Observed Effect |
|---|---|
| Chlorination on the phenyl ring | Increased cytotoxicity |
| Methyl substitution on the pyrimidine | Enhanced solubility and bioavailability |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H19Cl2N3O2
- Molecular Weight : 404.29 g/mol
- CAS Number : 361182-45-8
Medicinal Chemistry Applications
-
Antitumor Activity :
- Several studies have investigated the antitumor properties of tetrahydropyrimidine derivatives. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of tetrahydropyrimidines have been reported to exhibit cytotoxicity against various human tumor cells such as KB and HepG2/A2 .
-
Antimicrobial Properties :
- Research indicates that compounds with similar structures exhibit antimicrobial activities against bacteria and fungi. The potential of 4-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as an antimicrobial agent could be explored further through in vitro studies against common pathogens .
- Anti-inflammatory Effects :
Synthesis and Green Chemistry
The synthesis of this compound can be achieved through various methods that comply with green chemistry principles. Recent studies highlight the use of microwave-assisted synthesis and mechanochemical methods that reduce waste and improve yield (80-96%) while minimizing environmental impact . These methods not only enhance the efficiency of synthesis but also ensure safer laboratory practices.
Case Study 1: Antitumor Activity
A study evaluated a series of tetrahydropyrimidine derivatives for their cytotoxic effects on human cancer cell lines. Among these, this compound demonstrated significant inhibition of cell proliferation and induced apoptosis in HepG2 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
Case Study 2: Antimicrobial Evaluation
In another investigation, a panel of tetrahydropyrimidine compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- This analog’s molecular weight (unreported) is likely lower than the dichlorophenyl variant due to fewer halogen atoms.
4-(2,4-Dimethoxyphenyl)-N-(3,5-Dimethylphenyl) Analog :
This compound (MW: 395.46, logP: 3.09) features dual methoxy groups and a 3,5-dimethylphenyl carboxamide (). The dimethoxy substitution increases polarity (polar surface area: 73.957 Ų) compared to dichloro substitution, which may reduce membrane permeability but improve aqueous solubility .
Functional Group Modifications
- Methyl Ester Derivatives (): Replacing the carboxamide with a methyl ester (e.g., methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) lowers hydrogen-bond donor capacity (HBD: 2 vs. 3 in the target compound). This modification correlates with thymidine phosphorylase inhibition (IC₅₀: 59.0 µM), suggesting that carboxamide derivatives may exhibit enhanced binding via additional H-bond interactions .
- Thioxo and Thieno Modifications (): Substituting the 2-oxo group with thioxo (C=S) or incorporating thieno rings (e.g., 3-aminothieno[2,3-b]pyridines) alters electronic properties and ring planarity. Such changes may influence target selectivity or metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
